molecular formula C23H22Cl2N2O2 B2753567 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 477711-55-0

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole

Cat. No.: B2753567
CAS No.: 477711-55-0
M. Wt: 429.34
InChI Key: TURNDUFZVMTZKE-UHFFFAOYSA-N
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Description

The compound 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole features a pyrazole core substituted at position 1 with a cyclohexanecarbonyl group and at position 3 with a 4-[(2,4-dichlorophenyl)methoxy]phenyl moiety. The cyclohexanecarbonyl group introduces steric bulk and moderate lipophilicity, while the dichlorophenyl-methoxy substituent enhances electron-withdrawing properties and aromatic interactions.

Properties

IUPAC Name

cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2/c24-19-9-6-18(21(25)14-19)15-29-20-10-7-16(8-11-20)22-12-13-27(26-22)23(28)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURNDUFZVMTZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Binding: The 3,4-dichlorobenzoyl analog () exhibits higher lipophilicity due to dual chloro substituents, which may improve membrane permeability but reduce solubility. The 4-iodobenzoyl variant () leverages iodine’s polarizability for strong halogen bonding, making it suitable for probing protein-ligand interactions.

Biological Activity Trends :

  • Pyrazole derivatives with methoxy and dichlorophenyl groups (e.g., ) are associated with antioxidant, anti-inflammatory, and pesticidal activities. For example, compounds with methoxyphenyl substituents () showed DPPH radical scavenging activity comparable to ascorbic acid.
  • Dichlorophenyl groups are linked to antimicrobial and antifungal properties, as seen in terconazole () and fenticonazole nitrate (), which share structural motifs with the target compound.

Receptor Binding and Signaling :

  • Analogs evaluated in calcium mobilization assays () demonstrated agonist/antagonist effects on neurotensin receptors (NTS1/NTS2). The dichlorophenyl-methoxy group in the target compound may similarly modulate G-protein-coupled receptors (GPCRs).

Research Findings and Implications

Structural-Activity Relationships (SAR):

  • Cyclohexanecarbonyl vs.
  • Role of Halogenation : Chlorine atoms enhance metabolic stability and receptor affinity via hydrophobic interactions, while fluorine () improves pharmacokinetic properties (e.g., half-life).

Biological Activity

1-Cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound can be described by the following IUPAC name:

  • IUPAC Name : cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone

The molecular formula is C23H22Cl2N2O2C_{23}H_{22}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 425.34 g/mol. The structure features a pyrazole ring substituted with a cyclohexanecarbonyl group and a dichlorophenylmethoxy phenyl group, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Zone of Inhibition (mm) MIC (μg/mL)
This compoundE. coli1531.25
S. aureus1862.5
P. mirabilis2031.25

These results indicate that the compound possesses significant antimicrobial properties, particularly against P. mirabilis and S. aureus, which are common pathogens in clinical settings.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been highlighted in various studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

  • Case Study : A study evaluating various pyrazole derivatives found that those with similar structural features to our compound effectively inhibited COX-2 activity, reducing inflammation in animal models of arthritis.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX or lipoxygenase involved in inflammatory processes.
  • Antimicrobial Mechanism : The presence of the dichlorophenyl group enhances membrane permeability in bacteria, leading to cell lysis.

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